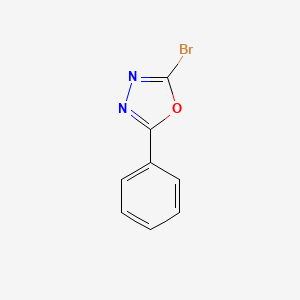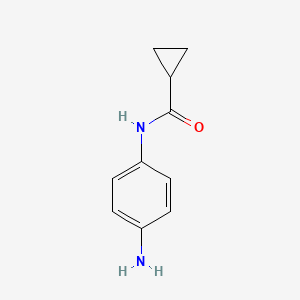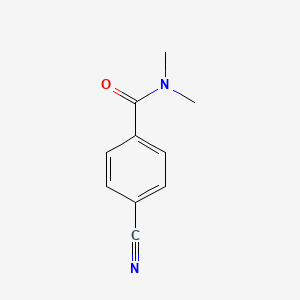
3-(2H-1,2,3-triazol-2-yl)propanenitrile
Descripción general
Descripción
3-(2H-1,2,3-triazol-2-yl)propanenitrile is a compound that can be associated with a variety of chemical and biological properties. While the specific compound is not directly studied in the provided papers, derivatives and structurally similar compounds have been investigated for their potential applications in medicine, agriculture, and materials science. For instance, derivatives with a benzoxazolyl hydrazino group have shown to inhibit immune complex-induced inflammation , and silicon-containing derivatives of triazolyl propanenitriles have exhibited fungicidal activities .
Synthesis Analysis
The synthesis of triazolyl propanenitriles and their derivatives can be achieved through various chemical pathways. For example, the synthesis of 3-(1,2,4-triazol-1-yl)propane-1,2-diol derivatives has been accomplished through hydrolysis, the Wagner reaction, and the reaction of glycidol with triazole . These methods demonstrate the versatility in synthesizing triazolyl propanenitrile derivatives, which can be further modified to enhance their biological or physical properties.
Molecular Structure Analysis
The molecular structure of triazolyl propanenitriles and their derivatives is crucial for their function. X-ray diffraction analyses have been used to determine the crystal structure of related compounds, revealing interactions such as hydrogen bonding and other intermolecular forces that define the crystal network . These structural details are essential for understanding the properties and potential applications of these compounds.
Chemical Reactions Analysis
Triazolyl propanenitriles can undergo various chemical reactions, including click reactions, which are widely used in the synthesis of diverse organic compounds. For instance, a phthalonitrile derivative underwent a click reaction with sugar azide to form a triazole ring, demonstrating the compound's reactivity and potential for creating novel materials . These reactions are pivotal for the development of new compounds with specific desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolyl propanenitriles are influenced by their molecular structure. For example, the presence of substituents like trifluoromethyl groups can significantly affect the compound's reactivity and physical properties . Additionally, the hyperpolarizability and charge transfer within molecules have been studied using computational methods, indicating the potential of these compounds in nonlinear optical applications . The energetic properties of triazolyl derivatives have also been explored, with some compounds showing promise as high-density energetic materials .
Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
1,2,3-Triazole derivatives have been used as effective catalysts in organic synthesis . They can act as both a hydrogen bond donor and metal chelator . A study showed that a click-modified magnetic nanocatalyst Pd@click-Fe 3 O 4 /chitosan was successfully prepared, in which the triazole moiety plays a dual role as both a strong linker and an excellent ligand and immobilizes the palladium species in the catalyst matrix . This nanostructure was found to be an efficient catalyst for the CO gas-free formylation of aryl halides using formic acid (HCOOH) as the most convenient, inexpensive and environmentally friendly CO source .
Antiviral Agents
1,2,3-Triazole derivatives have shown potential as antiviral agents . They have attracted a big interest in medicinal chemistry for their various biological activities and diverse properties . The review outlined the advances in the application of 1,2,3-triazole derivatives as antiviral agents . The replacement of nucleobases by triazole derivatives is very effective in drug discovery .
Polymer Chemistry
1,2,3-Triazoles have found broad applications in polymer chemistry . They can be used as a building block for more complex chemical compounds . The triazole moiety can provide high chemical stability and strong dipole moment, which are beneficial for the properties of polymers .
Supramolecular Chemistry
In supramolecular chemistry, 1,2,3-triazoles can act as a linker to construct complex structures . They can form hydrogen bonds and coordinate with metals, which are useful for the assembly of supramolecular structures .
Bioconjugation
1,2,3-Triazoles are also used in bioconjugation . They can be used to link biomolecules together, which is important in the study of biological systems .
Fluorescent Imaging
1,2,3-Triazoles can be used in fluorescent imaging . They can be incorporated into fluorescent probes, which can be used to visualize biological processes .
Drug Discovery
1,2,3-Triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam, etc .
Textile Industry
The 3-phenyl-7-(azol-2-yl)coumarins, which are related to 1,2,3-triazoles, have been used in the textile industry for secondary acetate .
Synthetic Fibers and Plastics Industry
The 3-phenyl-7-(azol-2-yl)coumarins have also been used in the synthetic fibers and plastics industry .
Photographic Toners
The 3-phenyl-7-(azol-2-yl)coumarins have been used in layers, including ectrophotographic photographic toners .
UV Resin Compositions
The 3-phenyl-7-(azol-2-yl)coumarins have been used in detecting UV resin compositions .
Medicinal Chemistry Building Block
1,2,3-Triazole finds use in research as a bioisostere in medicinal chemistry building block for more complex chemical compounds, including pharmaceutical drugs such as mubritinib and tazobactam .
Propiedades
IUPAC Name |
3-(triazol-2-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4/c6-2-1-5-9-7-3-4-8-9/h3-4H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKCPSCMGQIIOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(N=C1)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585461 | |
| Record name | 3-(2H-1,2,3-Triazol-2-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2H-1,2,3-triazol-2-yl)propanenitrile | |
CAS RN |
4320-93-8 | |
| Record name | 2H-1,2,3-Triazole-2-propanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4320-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2H-1,2,3-Triazol-2-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate](/img/structure/B1285729.png)

